![molecular formula C16H11FN2O4 B6598208 methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 917889-25-9](/img/structure/B6598208.png)
methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (MFDQ7C) is a synthetic compound with potential applications in scientific research. It is an aromatic heterocyclic compound that belongs to the family of quinazoline derivatives. MFDQ7C has been studied for its potential use in a variety of laboratory experiments, as well as its biochemical and physiological effects.
Scientific Research Applications
Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has potential applications in scientific research. It can be used as a reagent in various laboratory experiments, such as in the synthesis of other compounds or in the study of biochemical and physiological effects. It can also be used as a catalyst in organic reactions. Additionally, methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be used in the study of drug-receptor interactions, as it has been found to bind to certain receptors in the body.
Mechanism of Action
The mechanism of action of methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is not yet fully understood. It is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical reactions. It is also believed that methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can act as an inhibitor of certain enzymes, which can lead to changes in the body’s physiology.
Biochemical and Physiological Effects
methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which can lead to an increase in the amount of acetylcholine in the body. This can lead to increased alertness and focus, as well as improved memory and learning. Additionally, methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been found to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has a number of advantages and limitations for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of laboratory experiments. Additionally, the compound is relatively stable and can be stored for long periods of time. However, it is not soluble in water, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for the use of methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. It could be used in further research into the biochemical and physiological effects of the compound, as well as its potential use in drug-receptor interactions. Additionally, the compound could be used in further research into its potential therapeutic uses, such as in the treatment of neurological disorders. Furthermore, methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate could be used in further research into its potential use as a catalyst in organic reactions.
Synthesis Methods
Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be synthesized through a condensation reaction between 4-fluorobenzaldehyde and 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and yields methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate as the product. The reaction can be carried out in either aqueous or organic solvent. The reaction is typically carried out at a temperature of around 100°C, and the reaction time is usually around 10 minutes.
properties
IUPAC Name |
methyl 3-(4-fluorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O4/c1-23-15(21)9-2-7-12-13(8-9)18-16(22)19(14(12)20)11-5-3-10(17)4-6-11/h2-8H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZCTUOYZQPSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701578 |
Source
|
Record name | Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
CAS RN |
917889-25-9 |
Source
|
Record name | Methyl 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30701578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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